Cas no 1040661-09-3 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide)

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide 化学的及び物理的性質
名前と識別子
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- Butanamide, N-(1-benzoyl-1,2,3,4-tetrahydro-7-quinolinyl)-
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide
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- インチ: 1S/C20H22N2O2/c1-2-7-19(23)21-17-12-11-15-10-6-13-22(18(15)14-17)20(24)16-8-4-3-5-9-16/h3-5,8-9,11-12,14H,2,6-7,10,13H2,1H3,(H,21,23)
- InChIKey: CARALXRTDOYAIP-UHFFFAOYSA-N
- SMILES: C(NC1=CC2=C(C=C1)CCCN2C(=O)C1=CC=CC=C1)(=O)CCC
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2049-0425-5mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
1040661-09-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2049-0425-50mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
1040661-09-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F2049-0425-30mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
1040661-09-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2049-0425-5μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
1040661-09-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2049-0425-2mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
1040661-09-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2049-0425-10μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
1040661-09-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2049-0425-4mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
1040661-09-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2049-0425-25mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
1040661-09-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2049-0425-15mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
1040661-09-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2049-0425-3mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide |
1040661-09-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide 関連文献
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1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamideに関する追加情報
Recent Advances in the Study of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide (CAS: 1040661-09-3)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide (CAS: 1040661-09-3) is a synthetic compound that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique tetrahydroquinoline scaffold, has been the subject of several studies aimed at exploring its biological activity and pharmacological properties. The following research brief provides an overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.
Recent studies have focused on the synthesis and optimization of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide to enhance its bioavailability and target specificity. Researchers have employed advanced computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, to predict its binding affinity for various biological targets. Preliminary results suggest that this compound exhibits promising activity against enzymes involved in inflammatory pathways, making it a potential candidate for the treatment of chronic inflammatory diseases.
In vitro and in vivo studies have further elucidated the compound's mechanism of action. For instance, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines. Additionally, animal models of inflammation have demonstrated significant reductions in edema and tissue damage following treatment with this compound. These findings underscore its potential as an anti-inflammatory agent with fewer side effects compared to existing therapeutics.
The pharmacokinetic profile of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide has also been investigated, with studies reporting favorable absorption and distribution properties. The compound exhibits moderate plasma protein binding and a half-life that supports once-daily dosing in clinical settings. However, further optimization is required to address its metabolic stability and potential drug-drug interactions, which are currently under investigation using advanced metabolomics approaches.
Beyond its anti-inflammatory properties, recent research has explored the compound's potential applications in oncology. Preliminary data indicate that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide may act as a modulator of key signaling pathways involved in cancer cell proliferation and survival. Specifically, it has shown inhibitory effects on the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. These findings open new avenues for the development of targeted cancer therapies.
In conclusion, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide (CAS: 1040661-09-3) represents a promising scaffold for the development of novel therapeutic agents. Its diverse biological activities, coupled with its favorable pharmacokinetic properties, make it a valuable candidate for further preclinical and clinical evaluation. Future research should focus on optimizing its chemical structure to enhance efficacy and reduce potential toxicity, as well as exploring its applications in other disease areas.
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